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Compound of Interest

Compound Name: Timirdine

CAS No.: 100417-09-2

Cat. No.: B027564 Get Quote

Executive Summary
Timirdine (EGYT-4201) represents a distinct class of antidepressant agents characterized by

an imino-thiazolidine scaffold, specifically 3-(2-amino-4-chlorophenyl)-2-iminothiazolidine.

Unlike traditional tricyclic antidepressants or SSRIs, Timirdine exhibits a unique

pharmacological profile, showing efficacy in behavioral despair models without significant

sedative or anticholinergic side effects.

This guide provides a rigorous, step-by-step technical framework for the synthesis, purification,

and structural characterization of Timirdine and its derivatives. It is designed for medicinal

chemists and drug development researchers, prioritizing experimental reproducibility and

mechanistic clarity.

Chemical Identity & Structural Logic
The core structure of Timirdine relies on a 2-iminothiazolidine ring fused to a substituted

aniline. The critical structural features for biological activity include the free amino group at the

ortho position of the phenyl ring and the chlorine substituent at the para position relative to the

amino group.
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Property Specification

IUPAC Name 3-(2-amino-4-chlorophenyl)-2-iminothiazolidine

CAS Number 100417-09-2

Molecular Formula C₉H₁₀ClN₃S

Molecular Weight 227.71 g/mol

Core Scaffold N-Aryl-2-iminothiazolidine

Key Functionality
Ortho-aniline moiety (H-bond donor), Imino

nitrogen (H-bond acceptor)

High-Fidelity Synthesis Protocol
The synthesis of Timirdine requires a strategy that prevents the formation of benzimidazole

byproducts, which are common when working with ortho-diamines. The most robust protocol

involves a Nitro-Precursor Route, where the ortho-amino group is masked as a nitro group

during the thiazolidine ring formation.

Retrosynthetic Analysis
The target molecule is disconnected at the N-aryl bond and the thiazolidine ring.

Final Step: Reduction of the nitro group to a primary amine.

Ring Formation: Cyclization of a thiourea intermediate with 1,2-dibromoethane.

Precursor Assembly: Reaction of 4-chloro-2-nitroaniline with thiophosgene (or equivalent) to

generate the isothiocyanate.

Step-by-Step Methodology
Phase 1: Preparation of 4-Chloro-2-nitrophenyl Isothiocyanate

Reagents: 4-Chloro-2-nitroaniline (1.0 eq), Thiophosgene (1.1 eq), CaCO₃ (2.0 eq),

Dichloromethane (DCM), Water.

Protocol:
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Dissolve 4-chloro-2-nitroaniline in DCM.

Add a saturated aqueous solution of CaCO₃ (to scavenge HCl).

Add thiophosgene dropwise at 0°C under vigorous stirring. Caution: Thiophosgene is

highly toxic; use a fume hood.

Stir at room temperature for 2–4 hours until TLC confirms consumption of aniline.

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the isothiocyanate

intermediate.

Phase 2: Formation of the Thiazolidine Ring
Reagents: Isothiocyanate (from Phase 1), 2-Bromoethylamine hydrobromide (1.1 eq),

Triethylamine (TEA, 2.2 eq), Ethanol (EtOH).

Protocol:

Dissolve the isothiocyanate in absolute EtOH.

Add 2-bromoethylamine hydrobromide.[1]

Add TEA dropwise to liberate the free amine and neutralize HBr.

Reflux the mixture for 6–8 hours. The reaction proceeds via nucleophilic attack of the

amine on the isothiocyanate carbon, followed by intramolecular cyclization (S-alkylation).

Cool to room temperature. The hydrobromide salt of the product may precipitate.

Basify with 10% NaOH to pH 9 to liberate the free base: 3-(4-chloro-2-nitrophenyl)-2-

iminothiazolidine.

Phase 3: Nitro Reduction (The Timirdine Step)
Reagents: Nitro-intermediate (from Phase 2), Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0

eq), Ethanol, Conc. HCl.

Protocol:
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Suspend the nitro-compound in EtOH.

Add SnCl₂·2H₂O dissolved in a minimum amount of Conc. HCl.

Heat to 70°C for 2 hours. (Alternative: Catalytic Hydrogenation with H₂/Pd-C is cleaner but

may dehalogenate if not controlled).

Neutralize with NaOH solution, filter off tin salts, and extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure Timirdine.

Synthesis Workflow Diagram
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Reduction TIMIRDINE
(EGYT-4201)
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Figure 1: Synthetic pathway for Timirdine utilizing the Nitro-Protection strategy to ensure

regioselectivity.

Characterization & Analytical Standards
To ensure the integrity of the synthesized compound, the following analytical parameters must

be met.

Spectral Data Summary
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Technique Expected Signal / Value Structural Assignment

¹H NMR (DMSO-d₆) δ 3.20 (t, 2H) Thiazolidine C5-H₂

δ 3.65 (t, 2H) Thiazolidine C4-H₂

δ 5.10 (s, 2H, br) Aryl-NH₂ (Exchangeable)

δ 6.00 (s, 1H, br) Imino =NH (Exchangeable)

δ 6.50 - 7.10 (m, 3H)
Aromatic Protons (ABC

system)

IR Spectroscopy 3400, 3320 cm⁻¹ Primary Amine N-H stretch

1630 cm⁻¹ Exocyclic C=N stretch (Strong)

Mass Spectrometry m/z 228.0 (M+H)⁺
Consistent with Chlorine

isotope pattern (3:1)

Melting Point 180–185°C (dec.) Typical for HCl salt forms

Quality Control Checkpoints
Benzimidazole Impurity: Check for a lack of thiazolidine CH₂ signals in NMR. If the CH₂

triplets are absent and aromatic region is complex, the aniline may have cyclized with the

isothiocyanate carbon to form a benzimidazole.

Residual Tin: If SnCl₂ is used, perform a colorimetric test or ICP-MS to ensure heavy metal

removal (<10 ppm).

Derivative Strategy (SAR)
Modifying Timirdine allows for the exploration of potency and metabolic stability. The core

scaffold offers three vectors for derivatization.

Modification Vectors
Vector A (Aromatic Substitution): Replacing the 4-Cl group.[2]

F (Fluoro): Increases metabolic stability.
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CF₃ (Trifluoromethyl): Increases lipophilicity (LogP).

Vector B (Thiazolidine Ring): Substitution on C4 or C5.

Gem-dimethyl: Prevents oxidative ring opening.

Vector C (Imino Nitrogen): N-Acylation or N-Alkylation.

Prodrugs: N-Acetyl derivatives may improve oral bioavailability.

SAR Logic Diagram

TIMIRDINE CORE
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Figure 2: Structure-Activity Relationship (SAR) map for Timirdine optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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